2-Methoxy-3-methylbenzyl bromide
Description
Properties
IUPAC Name |
1-(bromomethyl)-2-methoxy-3-methylbenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrO/c1-7-4-3-5-8(6-10)9(7)11-2/h3-5H,6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMQMITNJIJERTM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)CBr)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40560193 | |
| Record name | 1-(Bromomethyl)-2-methoxy-3-methylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40560193 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
122950-66-7 | |
| Record name | 1-(Bromomethyl)-2-methoxy-3-methylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40560193 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Methoxy-3-methylbenzyl bromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Methoxy-3-methylbenzyl bromide can be synthesized through the bromination of 2-methoxy-3-methylbenzyl alcohol. The reaction typically involves the use of hydrobromic acid (HBr) or phosphorus tribromide (PBr3) as brominating agents under controlled conditions .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale bromination processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions: 2-Methoxy-3-methylbenzyl bromide primarily undergoes nucleophilic substitution reactions due to the presence of the bromine atom, which is a good leaving group. It can also participate in other reactions such as oxidation and reduction under specific conditions .
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH), potassium hydroxide (KOH), and various amines.
Major Products Formed:
Scientific Research Applications
2-Methoxy-3-methylbenzyl bromide is widely used in scientific research due to its versatility as a building block in organic synthesis. Some of its applications include:
Mechanism of Action
The mechanism of action of 2-methoxy-3-methylbenzyl bromide primarily involves its reactivity as an electrophile in nucleophilic substitution reactions. The bromine atom, being a good leaving group, facilitates the attack of nucleophiles on the benzyl carbon, leading to the formation of various substituted products . The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.
Comparison with Similar Compounds
Structural and Electronic Comparisons with Analogous Compounds
Substituted benzyl bromides exhibit variations in bond lengths, torsion angles, and reactivity due to substituent positioning and electronic effects. Key comparisons include:
2.1. 2,6-Dimethoxybenzyl Bromide
- Structural Data : Compared to unsubstituted benzyl bromide, the 2,6-dimethoxy derivative shows lengthened ring–CH₂ (1.515 Å vs. ~1.48 Å) and CH₂–Br bonds (1.965 Å vs. ~1.95 Å) . The torsion angle between the aromatic ring and Br approaches 90° , indicating steric hindrance from the two methoxy groups .
- Reactivity : The electron-donating methoxy groups may stabilize intermediates in substitution reactions, though steric effects could slow kinetics.
2.2. 3,5-Dimethoxybenzyl Bromide
- Applications : Used in synthesizing resveratrol analogs and 3,5-dimethoxyhomophthalic acid, highlighting its utility in creating bioactive molecules .
- Data Variability : Structural parameters derived from powder diffraction (bond lengths: 1.49 Å for CH₂–Br) differ from single-crystal studies (1.96 Å), emphasizing methodological impacts on reported values .
2.3. 3-Methoxybenzyl Bromide
- Physical Properties: Boiling point (152°C) and density (1.436 g/cm³) .
2.4. 4-Methoxybenzyl Bromide
- Synthetic Utility : A precursor for pharmaceuticals and agrochemicals. The para-methoxy group directs electrophilic substitution reactions to specific ring positions, contrasting with ortho/meta substituents in other analogs .
Comparative Data Table
Biological Activity
2-Methoxy-3-methylbenzyl bromide, also known by its IUPAC name 1-(bromomethyl)-2-methoxy-3-methylbenzene, is a compound that has garnered interest for its potential biological activities. With a molecular formula of C9H11BrO and a CAS number of 122950-66-7, this compound is primarily studied for its interactions with various biological systems, including its potential therapeutic applications.
- Molecular Weight : 215.09 g/mol
- Physical State : Liquid oil
- Flash Point : 131-140 °C (21 mmHg)
- InChI Key : DMQMITNJIJERTM-UHFFFAOYSA-N
These properties suggest that the compound can be handled under ambient conditions, making it suitable for various laboratory applications.
The biological activity of this compound is thought to arise from its ability to interact with specific molecular targets within cells. The bromine atom in the structure is likely responsible for electrophilic interactions, which can modify protein functions or enzyme activities. This reactivity may lead to inhibition or modulation of key biological pathways involved in disease processes.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies have shown that various substituted benzyl bromides can inhibit the growth of bacteria and fungi. The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways essential for microbial survival .
Anticancer Potential
Preliminary investigations into the anticancer properties of related compounds suggest that they may induce apoptosis in cancer cells. The presence of the methoxy group is believed to enhance lipophilicity, allowing better cell membrane penetration and subsequent cytotoxic effects on tumor cells. Specific studies have indicated that analogs can inhibit cell proliferation in various cancer cell lines, although detailed studies on this compound are still limited .
Case Studies and Research Findings
Q & A
Q. What are the recommended methods for synthesizing 2-Methoxy-3-methylbenzyl bromide in high purity?
A two-step bromination approach is commonly employed:
Methoxy-methylbenzyl alcohol precursor synthesis : Start with 2-methoxy-3-methylbenzyl alcohol, synthesized via Friedel-Crafts alkylation or directed ortho-metalation.
Bromination : Use HBr or PBr₃ under anhydrous conditions to replace the hydroxyl group with bromine. For optimized purity, fractional distillation (boiling point ~152°C, similar to 3-methoxybenzyl bromide analogs) is recommended to isolate the product .
Critical note : Monitor reaction pH and temperature to avoid dibrominated byproducts, as observed in analogous benzyl bromide syntheses .
Q. How can researchers characterize the purity and structural integrity of this compound?
- Physical properties : Compare refractive index (RI ~1.575) and density (d ~1.436 g/cm³) to literature values for methoxy-substituted benzyl bromides .
- Spectroscopy :
- Chromatography : Use TLC (hexane:ethyl acetate, 8:2) or GC-MS to detect impurities like residual alcohol or dibrominated derivatives .
Q. What stability considerations are critical when handling this compound in ambient conditions?
- Moisture sensitivity : Hydrolysis to 2-methoxy-3-methylbenzyl alcohol occurs rapidly in humid environments. Store under inert gas (N₂/Ar) with molecular sieves .
- Thermal stability : Decomposition above 113°C (analogous to 3-methoxybenzyl bromide) releases HBr gas; avoid prolonged heating .
- Light sensitivity : Protect from UV exposure to prevent radical-mediated degradation.
Advanced Research Questions
Q. How does the electronic environment of the methoxy and methyl groups influence the reactivity of this compound in SN2 reactions?
- Methoxy group : The electron-donating methoxy group at the 2-position enhances electrophilicity at the benzylic carbon, accelerating SN2 displacement (e.g., with nucleophiles like CN⁻ or amines).
- Methyl group : The 3-methyl substituent introduces steric hindrance, reducing reaction rates compared to unsubstituted analogs. Computational studies (DFT) on similar systems show a 15–20% decrease in nucleophilic attack efficiency due to steric effects .
Experimental validation : Compare kinetic data with 3-methoxybenzyl bromide (CAS 874-98-6) to isolate steric vs. electronic contributions .
Q. What analytical techniques are most effective in resolving discrepancies in reported reaction yields involving this compound?
- Capillary electrophoresis (CE) : Resolves bromide ions from unreacted precursors or byproducts (e.g., dibrominated derivatives) with a detection limit of 0.1 ppm .
- ¹H NMR kinetic profiling : Track benzylic proton shifts during reactions to identify incomplete bromination or hydrolysis side reactions.
- GC-MS headspace analysis : Quantify volatile byproducts (e.g., HBr gas) to optimize reaction stoichiometry .
Q. How can computational modeling predict the regioselectivity of this compound in cross-coupling reactions?
- DFT calculations : Map electrostatic potential surfaces to identify reactive sites. For example, the benzylic carbon exhibits higher electrophilicity (Mulliken charge ~+0.35) compared to aromatic positions.
- Transition state modeling : Simulate Suzuki-Miyaura coupling with Pd catalysts to predict steric clashes from the 3-methyl group, which may favor para-substituted aryl partners .
Validation : Compare computational results with experimental yields from palladium-catalyzed couplings of analogous bromides (e.g., 4-bromo-2-methoxy-6-methylbenzoic acid derivatives) .
Data Contradictions and Mitigation Strategies
- Boiling point variability : Reported values (e.g., 152°C vs. 160°C) may arise from impurities. Use fractional distillation with a high-efficiency column (≥20 theoretical plates) and validate purity via GC-MS .
- Reactivity discrepancies : Conflicting SN2 rates in literature could stem from trace moisture or solvent polarity effects. Standardize reactions in anhydrous THF or DCM and monitor water content (<50 ppm) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
